4,5,6,7-Tétrabromobenzotriazole

Vue d'ensemble

Description

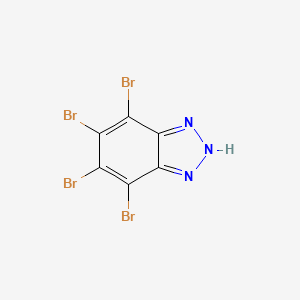

Le tétrabromo-2-benzotriazole est un composé organique appartenant à la classe des benzotriazoles. Les benzotriazoles sont caractérisés par un noyau benzénique fusionné à un noyau triazole, composé de deux atomes de carbone et de trois atomes d'azote . Le tétrabromo-2-benzotriazole est connu pour son rôle significatif en tant qu'inhibiteur de la caséine kinase II, ce qui en fait un composé précieux en chimie médicinale .

Applications De Recherche Scientifique

Tetrabromo-2-Benzotriazole has a wide range of applications in scientific research:

Medicinal Chemistry: It is a potent inhibitor of casein kinase II, an enzyme involved in various cellular processes, including DNA repair and cell cycle regulation.

Material Science: Benzotriazole derivatives, including Tetrabromo-2-Benzotriazole, are used as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.

Biological Research: The compound’s ability to inhibit casein kinase II also makes it useful in studying cellular signaling pathways and protein interactions.

Mécanisme D'action

Target of Action

The primary target of 4,5,6,7-Tetrabromobenzotriazole (TBB) is protein kinase CK2 . This enzyme plays a significant role in various cellular functions, including cell cycle progression, malignant transformation, cell survival, angiogenesis, and apoptosis . TBB binds to the Val66 residue of casein kinase-2 .

Mode of Action

TBB inhibits the binding of ATP/GTP by binding to the Val66 residue of casein kinase-2 . This interaction results in the inhibition of the kinase’s activity, affecting its ability to phosphorylate other proteins .

Biochemical Pathways

The inhibition of protein kinase CK2 by TBB affects various biochemical pathways. CK2 is involved in the phosphorylation of more than 300 known substrates, and its inhibition can therefore have widespread effects . The specific pathways affected would depend on the cellular context and the specific substrates of CK2 present.

Pharmacokinetics

It is known that tbb iscell permeable , which allows it to enter cells and exert its effects on intracellular targets

Result of Action

The inhibition of protein kinase CK2 by TBB has several effects at the molecular and cellular levels. It has been shown to induce caspase-dependent apoptosis and degrade hematopoietic lineage cell-specific protein 1 in Jurkat cells . Some derivatives of TBB have also shown promising inhibitory activities in vitro, with potential anticancer properties .

Analyse Biochimique

Biochemical Properties

4,5,6,7-Tetrabromobenzotriazole is a selective inhibitor of protein kinase CK2 . It binds to the Val66 residue of casein kinase-2 and inhibits the binding of ATP/GTP . This interaction with casein kinase-2 plays a crucial role in its biochemical reactions .

Cellular Effects

4,5,6,7-Tetrabromobenzotriazole has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces caspase-dependent apoptosis and degrades hematopoietic lineage cell-specific protein 1 in Jurkat cells .

Molecular Mechanism

The molecular mechanism of 4,5,6,7-Tetrabromobenzotriazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the Val66 residue of casein kinase-2, inhibiting the binding of ATP/GTP . This interaction leads to changes in the activity of the enzyme and impacts gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5,6,7-Tetrabromobenzotriazole change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 4,5,6,7-Tetrabromobenzotriazole vary with different dosages in animal models

Metabolic Pathways

4,5,6,7-Tetrabromobenzotriazole is involved in certain metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.

Méthodes De Préparation

La synthèse du tétrabromo-2-benzotriazole implique généralement la bromation du benzotriazole. Une méthode courante consiste à effectuer une N-alkylation du 4,5,6,7-tétrabromo-1H-benzimidazole ou du 4,5,6,7-tétrabromo-2H-benzotriazole avec du 1-bromo-3-chloropropane en présence d'hydroxyde de potassium comme base dans l'acétonitrile à 60°C . Cette réaction est régiosélective, conduisant à la formation de dérivés de tétrazole 2,5-disubstitués .

Analyse Des Réactions Chimiques

Le tétrabromo-2-benzotriazole subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de brome dans le tétrabromo-2-benzotriazole peuvent être substitués par d'autres groupes fonctionnels. Les réactifs courants pour ces réactions comprennent les nucléophiles tels que les amines et les thiols.

Réactions d'oxydation et de réduction : Le composé peut participer à des réactions d'oxydation et de réduction, bien que les conditions et les réactifs spécifiques pour ces réactions soient moins souvent documentés.

Principaux produits : Les réactions de substitution donnent généralement des dérivés avec différents groupes fonctionnels remplaçant les atomes de brome, conduisant à une variété de dérivés de benzotriazole.

Applications de la recherche scientifique

Le tétrabromo-2-benzotriazole a un large éventail d'applications dans la recherche scientifique :

Chimie médicinale : C'est un puissant inhibiteur de la caséine kinase II, une enzyme impliquée dans divers processus cellulaires, notamment la réparation de l'ADN et la régulation du cycle cellulaire.

Science des matériaux : Les dérivés du benzotriazole, y compris le tétrabromo-2-benzotriazole, sont utilisés comme inhibiteurs de corrosion, filtres UV et matériaux pour les cellules solaires et photovoltaïques.

Recherche biologique : La capacité du composé à inhiber la caséine kinase II le rend également utile pour étudier les voies de signalisation cellulaire et les interactions protéine-protéine.

Mécanisme d'action

Le tétrabromo-2-benzotriazole exerce ses effets principalement en inhibant la caséine kinase II. Cette enzyme est impliquée dans la phosphorylation de divers substrats protéiques, affectant des processus tels que la viabilité cellulaire, l'apoptose et la réparation de l'ADN . Le composé se lie au site de liaison de l'ATP de la caséine kinase II, empêchant l'enzyme de phosphoryler ses substrats .

Comparaison Avec Des Composés Similaires

Le tétrabromo-2-benzotriazole est unique parmi les dérivés du benzotriazole en raison de sa grande puissance en tant qu'inhibiteur de la caséine kinase II. Des composés similaires comprennent :

4,5,6,7-Tetrabromo-1H-benzimidazole : Un autre puissant inhibiteur de la caséine kinase II avec des motifs de bromation similaires.

4,5,6,7-Tetrabromo-1H-benzimidazole-2-N,N-diméthylamine : Un dérivé avec des groupes fonctionnels supplémentaires qui renforcent son activité inhibitrice.

Ces composés partagent des caractéristiques structurales similaires mais diffèrent par leurs groupes fonctionnels spécifiques et leur puissance inhibitrice.

Propriétés

IUPAC Name |

4,5,6,7-tetrabromo-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZYUVOATZSGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C2=NNN=C2C(=C1Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274322 | |

| Record name | 4,5,6,7-Tetrabromo-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17374-26-4 | |

| Record name | 4,5,6,7-Tetrabromobenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017374264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17374-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6,7-Tetrabromo-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: TBBt is a potent and selective inhibitor of protein kinase CK2 (formerly casein kinase 2). [, , , , , , , , , ] It binds to the ATP binding site of CK2, competing with ATP and preventing the phosphorylation of CK2 substrates. [, , , ] This inhibition of CK2 activity can lead to a variety of downstream effects, depending on the cell type and context. Some of the reported effects include:

- Induction of apoptosis: TBBt has been shown to induce apoptosis in various cancer cell lines, including prostate cancer, lung cancer, and leukemia cells. [, , , , , , ]

- Inhibition of cell proliferation and migration: TBBt can suppress the proliferation and migration of various cancer cells, including thyroid papillary carcinoma cells. [, ]

- Modulation of signal transduction pathways: TBBt can affect the activity of various signaling pathways, including the PI3K/Akt pathway, the Wnt/β-catenin pathway, and the MAPK pathway. [, , , , ]

- Sensitization to other therapies: TBBt can enhance the efficacy of other anti-cancer therapies, such as TRAIL and UV radiation. [, ]

ANone:

A: TBBt is primarily known as an inhibitor of protein kinase CK2 and does not possess inherent catalytic properties. [, , , , , , , , , ] Its main application stems from its ability to selectively inhibit CK2 activity, making it a valuable tool for studying CK2 function in various cellular processes.

A: Yes, computational chemistry and modeling techniques have been employed to study TBBt. [, , ]

- Molecular docking studies: Docking studies have been performed to understand the binding mode of TBBt to the ATP binding site of CK2 and to design novel CK2 inhibitors. [, ]

- QSAR models: Quantitative structure-activity relationship (QSAR) models have been developed to correlate the physicochemical properties of TBBt and its analogues with their inhibitory activity against CK2. [] These models can help predict the activity of novel CK2 inhibitors.

A: SAR studies have shown that the four bromine atoms of TBBt are crucial for its inhibitory activity against CK2. [, , ]

- Halogenation: Replacing the bromine atoms with other halogens, such as chlorine, significantly reduces the inhibitory potency. [, ]

- C5-substitution: Introducing various substituents at the C5 position of the benzotriazole ring can modulate the activity and selectivity of TBBt. [] For example, hydrophobic substituents generally enhance activity, while hydrophilic substituents may decrease it.

- N-substitution: Replacing the N2 nitrogen with a carbon atom and attaching various polar functions can improve inhibitory properties. []

ANone: Detailed information regarding the ADME profile and in vivo PK/PD of TBBt is limited in the provided research. Further studies are required to assess its potential as a therapeutic agent fully.

ANone: TBBt has demonstrated promising in vitro and in vivo efficacy in preclinical studies:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.